2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane
Overview
Description
2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the 1,3-dioxolane ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid, with the reaction being carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst being key factors.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane has several applications in scientific research:
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane exerts its effects involves interactions with molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological targets. The compound may act by inhibiting specific enzymes or receptors, leading to the modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,5,7-Tetrakis(2-fluoro-4-methoxyphenyl)adamantane: This compound shares the fluorine and methoxy substituents but has a different core structure, leading to distinct properties and applications.
2-Fluoro-4-hydroxyphenyl-1,2,3-thiadiazole: This compound has a similar phenyl ring with a fluorine substituent but differs in the presence of a thiadiazole ring.
Uniqueness
2-(2-Fluoro-4-methoxyphenyl)-1,3-dioxolane is unique due to its combination of a fluorine atom and a methoxy group on a phenyl ring, coupled with a 1,3-dioxolane ring. This structural arrangement imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(2-fluoro-4-methoxyphenyl)-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-12-7-2-3-8(9(11)6-7)10-13-4-5-14-10/h2-3,6,10H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIRPRNRDXSPAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2OCCO2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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